molecular formula C13H21ClN2O3 B12117020 p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride CAS No. 551-36-0

p-Aminosalicylic acid, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B12117020
CAS No.: 551-36-0
M. Wt: 288.77 g/mol
InChI Key: QVHDNNXTFDGCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is a chemical compound with the molecular formula C13H21ClN2O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) typically involves the reaction of 4-aminobenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amine derivatives .

Scientific Research Applications

Pharmacological Properties

The compound is a derivative of p-aminosalicylic acid (PAS), which has been utilized as an anti-tubercular agent for over six decades. It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway necessary for DNA replication in bacteria. The unique mechanism of action involves the conversion of PAS into a hydroxyl dihydrofolate antimetabolite that competes with natural substrates, thus disrupting bacterial growth and proliferation .

Therapeutic Applications

  • Tuberculosis Treatment :
    • p-Aminosalicylic acid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB). Its incorporation into combination therapies has shown efficacy in reducing bacterial load and improving patient outcomes.
    • Case Study : A clinical study reported successful treatment outcomes in patients with MDR-TB when combined with other first-line and second-line drugs, demonstrating significant recovery rates .
  • Chronic Manganese Poisoning :
    • Research indicates that p-aminosalicylic acid may alleviate symptoms associated with chronic manganese-induced parkinsonism. A notable case involved a 50-year-old female patient who experienced significant symptom relief after receiving intravenous PAS treatment over several weeks. Follow-up assessments indicated normal neurological function years later, suggesting long-term benefits .
  • Cognitive Impairments :
    • Experimental studies on animal models have shown that p-aminosalicylic acid can reverse cognitive deficits induced by manganese exposure. In rats subjected to manganese toxicity, administration of the compound improved spatial learning and memory abilities, although it did not restore certain neurotransmitter levels .

Comparative Efficacy

A comparative analysis of various formulations containing p-aminosalicylic acid reveals differences in release profiles and therapeutic effectiveness. For instance, formulations designed for colon-specific delivery show varying degrees of drug release at different pH levels, which is crucial for targeting inflammatory bowel diseases effectively .

Formulation pH 1.0 Release (%) pH 6.0 Release (%) pH 6.8 Release (%)
PENTASA485692
APRISO36100100
ASACOL MR00100
MEZAVANT XL00100

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to altered biochemical pathways. The exact mechanism of action depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Procaine hydrochloride
  • Benzocaine
  • Lidocaine

Uniqueness

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate hydrochloride(1:1) is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer advantages in terms of solubility, stability, and biological activity .

Biological Activity

p-Aminosalicylic acid (PAS) and its derivatives, such as 2-(diethylamino)ethyl ester hydrochloride, have garnered significant attention for their biological activities, particularly in the treatment of tuberculosis and inflammatory bowel diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure:

  • Name: 2-(Diethylamino)ethyl ester of p-aminosalicylic acid hydrochloride
  • Molecular Formula: C12H18ClN2O3
  • Molecular Weight: 270.73 g/mol

This compound is an ester derivative of p-aminosalicylic acid, which enhances its solubility and bioavailability compared to its parent compound.

The biological activity of p-aminosalicylic acid is primarily linked to its role as an antimetabolite in the folate synthesis pathway. Research indicates that PAS acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby disrupting the growth of Mycobacterium tuberculosis and other pathogens.

  • Antimycobacterial Activity:
    • PAS has been shown to inhibit the growth of Mycobacterium bovis BCG and Mycobacterium smegmatis more effectively in iron-sufficient conditions than in iron-deficient environments. This suggests that PAS's efficacy is enhanced by the availability of iron, which is crucial for mycobacterial growth .
    • The compound's uptake mechanism is independent of salicylate pathways, indicating a unique transport route that may contribute to its effectiveness against resistant strains .
  • Inflammatory Bowel Disease (IBD):
    • In studies involving prodrugs derived from PAS, such as PEGylated formulations, enhanced delivery to the colon has been observed. These formulations minimize absorption in the upper gastrointestinal tract, allowing for targeted action in inflammatory conditions like ulcerative colitis .

Case Study 1: Efficacy in Tuberculosis Treatment

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that the combination of PAS (20 g daily) and streptomycin (1 g daily) led to significant improvements in patient outcomes. The study highlighted the importance of PAS in regimens where traditional therapies failed .

Case Study 2: Prodrug Development for IBD

Research on a novel azo-based prodrug of 4-aminosalicylic acid showed promising results in targeted drug delivery for IBD treatment. The prodrug exhibited limited release in acidic conditions but released up to 97% of the active component in simulated colonic environments, demonstrating its potential for effective therapy .

Comparative Data Table

Compound Target Disease Mechanism Efficacy
p-Aminosalicylic Acid (PAS)TuberculosisInhibits folate synthesis via DHPSEffective against resistant strains
2-(Diethylamino)ethyl EsterInflammatory Bowel DiseaseTargeted release in colonEnhanced delivery and efficacy
PEGylated ProdrugUlcerative ColitisPrevents absorption in upper GI tractUp to 97% release in colon

Research Findings

Recent studies have elucidated several key findings regarding the biological activities of p-aminosalicylic acid:

  • Iron Dependency: The effectiveness of PAS is significantly influenced by iron availability within bacterial cultures. It inhibits mycobactin formation under iron-deficient conditions, leading to reduced bacterial growth .
  • Resistance Mechanisms: Mycobacterium tuberculosis can develop resistance to PAS through acetylation by arylamine N-acetyltransferase (TBNAT), which reduces the drug's efficacy. This highlights the need for combination therapies that can circumvent resistance mechanisms .
  • Safety Profile: Prodrugs derived from PAS have shown improved safety profiles with fewer side effects on pancreatic and liver functions compared to traditional treatments .

Properties

CAS No.

551-36-0

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H

InChI Key

QVHDNNXTFDGCME-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.